molecular formula C16H18N6O6 B1228888 N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate CAS No. 64309-05-3

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Cat. No. B1228888
CAS RN: 64309-05-3
M. Wt: 390.35 g/mol
InChI Key: NGXDNMNOQDVTRL-UHFFFAOYSA-N
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Description

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANH) is a widely used reagent in chemical synthesis and scientific research. It is an organic compound that is used to form covalent bonds between molecules, enabling the formation of new molecules and structures. SANH is particularly useful in the synthesis of polymers and biomolecules, and has become an important tool in the development of new materials and drugs.

Scientific Research Applications

Application 1: Polyacrylamide Gel Preparation for Studying Cell-Extracellular Matrix Mechanical Interactions

Specific Scientific Field

This application falls under the field of Biomaterials and Cell Biology .

Comprehensive and Detailed Summary of the Application

SANPAH is used as a protein crosslinker in the preparation of Polyacrylamide (PA) gels, which are widely used to study cell-Extracellular Matrix (ECM) mechanical interactions . These interactions control physiological and pathological cellular responses, such as stem cell differentiation, organogenesis, and tumor progression .

Detailed Description of the Methods of Application or Experimental Procedures

Typically, sulfosuccinimidyl 6- (4’-azido-2’-nitrophenylamino)hexanoate (sulfo-SANPAH) is used as a protein crosslinker in these gels . However, its low solubility, unstable binding with proteins, and high cost are barriers to its application . The study aimed to improve and simplify the preparation of PA gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating . Gels containing sulfo-SANPAH were prepared to contain equivalent amounts of acryloyl groups in NHS-AA ester gels .

Thorough Summary of the Results or Outcomes Obtained

The study found an optimal ratio of NHS-AA ester:AA to obtain NHS-AA ester-containing PA gels with a uniform ECM protein coating and stiffness similar to that of sulfo-SANPAH-containing PA gels . The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels . Acini formation in Matrigel overlay culture were also consistent on NHS-AA ester and sulfo-SANPAH gels . This novel PA gel preparation method using NHS-AA ester can effectively replace the sulfo-SANPAH method .

Application 2: Effects of Physicochemical Properties of Polyacrylamide (PAA) and Polydimethylsiloxane (PDMS) on Cardiac Cell Behavior

Specific Scientific Field

This application falls under the field of Biomedical Engineering and Cardiology .

Comprehensive and Detailed Summary of the Application

SANPAH is used in the study of the effects of physicochemical properties of polyacrylamide (PAA) and polydimethylsiloxane (PDMS) on cardiac cell behavior . The quality of the culture conditions and matrix environment is of considerable importance in this regard .

Detailed Description of the Methods of Application or Experimental Procedures

Sulfo-SANPAH is a heterobifunctional reagent generally used for the covalent conjugation of biomolecules to the PAA structure . Stiffness and porosity can be tuned by total concentration of monomer and cross-linker .

Thorough Summary of the Results or Outcomes Obtained

The study discusses the strengths and potential pitfalls in using two commonly applied polymers for soft matrix engineering, polyacrylamide (PAA) and polydimethylsiloxane (PDMS) .

Application 3: Crosslinking Agent for Protein Conjugation

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Comprehensive and Detailed Summary of the Application

SANPAH is used as a crosslinking agent for protein conjugation . It is a hetero-bifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide .

Detailed Description of the Methods of Application or Experimental Procedures

NHS esters react efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds .

Thorough Summary of the Results or Outcomes Obtained

The use of SANPAH as a crosslinking agent allows for the efficient conjugation of proteins, providing a valuable tool in various biochemical and molecular biology applications .

Application 4: Protein Labeling & Crosslinking

Comprehensive and Detailed Summary of the Application

SANPAH is used as a hetero-bifunctional crosslinker for protein labeling and crosslinking . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide .

Detailed Description of the Methods of Application or Experimental Procedures

NHS esters react efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds . The reaction results in the release of sulfo-N-hydroxy-succinimide .

Thorough Summary of the Results or Outcomes Obtained

When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This makes SANPAH useful for cell-surface protein crosslinking .

Application 5: Cell Mechanoresponse at Cell-Material Interface

Specific Scientific Field

This application falls under the field of Biomedical Engineering and Cell Biology .

Comprehensive and Detailed Summary of the Application

SANPAH is used in the study of cell mechanoresponse at the cell-material interface . Mechanical stimulation by the extracellular matrix (ECM) controls physiological and pathological cellular responses, such as stem cell differentiation, organogenesis, and tumor progression .

Detailed Description of the Methods of Application or Experimental Procedures

Polyacrylamide (PA) gels have been widely used to study cell-ECM mechanical interactions . Typically, sulfosuccinimidyl 6- (4′-azido-2′-nitrophenylamino)hexanoate (sulfo-SANPAH) is used as a protein crosslinker in these gels .

Thorough Summary of the Results or Outcomes Obtained

The study found an optimal ratio of NHS-AA ester:AA to obtain NHS-AA ester-containing PA gels with a uniform ECM protein coating and stiffness similar to that of sulfo-SANPAH-containing PA gels . The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels .

Future Directions

For more detailed references, you can explore the Thermo Scientific Pierce Sulfo-SANPAH product page .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitroanilino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,18H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDNMNOQDVTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214531
Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-brown or light orange powder; [Sigma-Aldrich MSDS]
Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Product Name

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

CAS RN

64309-05-3
Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Citations

For This Compound
160
Citations
JF BRUNO, M BERELOWITZ - Endocrinology, 1989 - academic.oup.com
The molecular characteristics of the somatostatin (SRIF) receptor were investigated by covalently crosslinking [ 125 I-Tyr 11 ]SRIF to rat anterior pituitary membranes using three …
Number of citations: 18 academic.oup.com
RF Williams, CL Mumford, GA Williams, LJ Floyd… - Journal of Biological …, 1985 - ASBMB
A photoaffinity analog of colchicine, 6-(4'-azido-2'-nitrophenylamino)hexanoyldeacetylcolchicine, was synthesized by reacting deacetylcolchicine or [3H]deacetylcochicine with N-…
Number of citations: 78 www.jbc.org
서유진 - 1999 - dspace.ewha.ac.kr
한 종류의 T 세포는 항원제공세포에 존재하는 major histocompatibility complex (MHC)와 함께 특정 항원에서 유래된 한 종류의 펩타이드 epitope을 인식한다. 이 경우 T 세포는 제공된 항원을 …
Number of citations: 0 dspace.ewha.ac.kr
TW Chung, YF Lu, SS Wang, YS Lin, SH Chu - Biomaterials, 2002 - Elsevier
To improve ECs adhesion and growth on chitosan, cell adhesive peptide Gly–Arg–Gly–Asp (GRGD) was photochemically grafted to its surface. Grafting 0.025m of GRGD-SANPAH (N-…
Number of citations: 174 www.sciencedirect.com
P Anderson, C Nagler - Biochemical and Biophysical Research …, 1984 - Elsevier
Highly purified native and recombinant 125 I-interferon-gamma was acylated with the photoreactive cross-linking reagent, N-succinimidyl-6(4′-azido-2′-nitrophenylamino) hexanoate…
Number of citations: 15 www.sciencedirect.com
AR Neurath, N Strick - Journal of virological methods, 1981 - Elsevier
A solid-phase enzyme-linked immunoassay using a fluorogenic substrate (4-methylumbelliferyl-β-D-galactopyranoside) was developed. Antibodies were covalently linked to …
Number of citations: 85 www.sciencedirect.com
TW Chung, YF Lu, HY Wang, WP Chen… - Artificial …, 2003 - Wiley Online Library
To improve the adhesion and growth of endothelial cells on chitosan, different concentrations of cell adhesive peptide, Gly‐Arg‐Gly‐Asp (GRGD), were photochemically grafted to its …
Number of citations: 62 onlinelibrary.wiley.com
TW Chung, DZ Liu, SY Wang, SS Wang - Biomaterials, 2003 - Elsevier
This study investigated whether a nanometer scale of surface roughness could improve the adhesion and growth of human endothelial cells on a biomaterial surface. Different …
Number of citations: 445 www.sciencedirect.com
YS Lin, SS Wang, TW Chung, YH Wang… - Artificial …, 2001 - Wiley Online Library
To improve endothelial cell adhesion and growth on the surface of polyethylene glycol modified polyurethane (PU‐PEG), cell adhesive peptide Gly‐Arg‐Gly‐Asp (GRGD) was …
Number of citations: 96 onlinelibrary.wiley.com
CL Wood, MS O'Dorisio - Journal of Biological Chemistry, 1985 - Elsevier
125I-labeled vasoactive intestinal polypeptide (125I-VIP) was covalently cross-linked with its binding sites on intact cultured human lymphoblasts by each of three bifunctional reagents: …
Number of citations: 164 www.sciencedirect.com

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